4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of sulfonyl-substituted pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl-substituted benzene derivative, followed by its coupling with a pyrrole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For instance, the use of aqueous hydrogen peroxide as an oxidant and H₂O₂/HBr as a reagent under mild conditions has been reported for similar compounds . This approach minimizes the use of toxic reagents and harsh conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium dichromate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a sulfonyl group and a pyrrole ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.
Properties
CAS No. |
87388-34-9 |
---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(2-propan-2-ylsulfonylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-10(2)19(17,18)14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChI Key |
QXFYAVHATGVHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.